Cas no 13207-66-4 (5-Aminoquinolin-8-ol)

5-Aminoquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 5-Aminoquinolin-8-ol
- 5-AMINO-8-HYDROXYQUINOLINE
- 5-amino-8-hydroxyquinoline dihydrocholride
- 5-Amino-8-quinolinol
- 5-Amino-chinolin-8-ol
- 5-Amino-quinolin-8-ol
- 5-azanylquinolin-8-ol
- 8-hydroxy-5-aminoquinoline
- 8-Quinolinol,5-amino
- 5-Amino-8-hydroxyqui
- 5-Amino-8-hydroxyquinoline HClsalt
- A806359
- 5-Amino-8-quinolinol #
- cid_416002
- AKOS000111586
- CS-W001023
- GS-5740
- DTXSID20328975
- SCHEMBL688655
- FT-0659557
- SY045850
- MFCD00185837
- 8-Quinolinol, 5-amino-
- AS-0308-225
- SB67953
- J-516727
- BRD-K00624318-300-01-3
- 5-Aminooxin
- AM85404
- PD119507
- CCG-321501
- 5-aminoquinoline-8-ol
- HY-W001023
- 13207-66-4
- BDBM32142
- AC-7829
- CHEMBL449298
- BB 0221209
- 5A8HQ
- DB-062866
- STK737829
- quinoline, 5-amino-8-hydroxy-
- ALBB-024871
-
- MDL: MFCD00185837
- インチ: InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2
- InChIKey: YDEUKNRKEYICTH-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=CC=C2N)O)N=C1
計算された属性
- せいみつぶんしりょう: 160.06400
- どういたいしつりょう: 160.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 59.1Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 408.3℃ at 760 mmHg
- フラッシュポイント: 200.7±25.9 °C
- 屈折率: 1.759
- PSA: 59.14000
- LogP: 2.10380
- じょうきあつ: 0.0±1.0 mmHg at 25°C
5-Aminoquinolin-8-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Aminoquinolin-8-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Aminoquinolin-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB457665-1 g |
5-Amino-8-hydroxyquinoline |
13207-66-4 | 1g |
€406.00 | 2023-04-22 | ||
Chemenu | CM131957-250mg |
5-aminoquinolin-8-ol |
13207-66-4 | 95% | 250mg |
$111 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050874-100mg |
5-Amino-8-hydroxyquinoline |
13207-66-4 | 95% | 100mg |
¥90.00 | 2024-08-09 | |
Chemenu | CM131957-5g |
5-aminoquinolin-8-ol |
13207-66-4 | 95% | 5g |
$289 | 2024-08-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A181160-100mg |
5-Aminoquinolin-8-ol |
13207-66-4 | 96% | 100mg |
¥296.90 | 2023-09-04 | |
Fluorochem | 031037-5g |
5-Amino-quinolin-8-ol |
13207-66-4 | 95% | 5g |
£938.00 | 2022-03-01 | |
abcr | AB457665-500 mg |
5-Amino-8-hydroxyquinoline |
13207-66-4 | 500MG |
€313.80 | 2022-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050874-250mg |
5-Amino-8-hydroxyquinoline |
13207-66-4 | 95% | 250mg |
¥130.00 | 2024-08-09 | |
1PlusChem | 1P0010MA-250mg |
8-Quinolinol, 5-amino- |
13207-66-4 | 96% | 250mg |
$23.00 | 2025-02-18 | |
abcr | AB457665-250mg |
5-Amino-8-hydroxyquinoline; . |
13207-66-4 | 250mg |
€104.20 | 2025-03-19 |
5-Aminoquinolin-8-ol 関連文献
-
Shridhar Bhat,Joong Sup Shim,Feiran Zhang,Curtis Robert Chong,Jun O. Liu Org. Biomol. Chem. 2012 10 2979
-
2. Tetranuclear lanthanide complexes showing magnetic refrigeration and single molecule magnet behaviorHong Yu,Jia-Xing Yang,Ju-Qing Han,Peng-Fei Li,Yin-Ling Hou,Wen-Min Wang,Ming Fang New J. Chem. 2019 43 8067
-
Hong-Ling Gao,Li Jiang,Shuang Liu,Hai-Yun Shen,Wen-Min Wang,Jian-Zhong Cui Dalton Trans. 2016 45 253
-
Valentina Oliveri,Valeria Lanza,Danilo Milardi,Maurizio Viale,Irena Maric,Carmelo Sgarlata,Graziella Vecchio Metallomics 2017 9 1439
-
Elke Debroye,Geert Dehaen,Svetlana V. Eliseeva,Sophie Laurent,Luce Vander Elst,Robert N. Muller,Koen Binnemans,Tatjana N. Parac-Vogt Dalton Trans. 2012 41 10549
-
Hong-Ling Gao,Xiao-Pu Zhou,Yan-Xia Bi,Hai-Yun Shen,Wen-Min Wang,Ni-Ni Wang,Yi-Xin Chang,Ru-Xia Zhang,Jian-Zhong Cui Dalton Trans. 2017 46 4669
-
Ming Fang,Li-Jun Shao,Tian-Xing Shi,Ying-Ying Chen,Hong Yu,Peng-Fei Li,Wen-Min Wang,Bin Zhao New J. Chem. 2018 42 11847
-
Hong-Ling Gao,Shao-Xia Huang,Xiao-Pu Zhou,Zhen Liu,Jian-Zhong Cui Dalton Trans. 2018 47 3503
-
Venla M. Manninen,Walaa A. E. Omar,Juha P. Heiskanen,Helge J. Lemmetyinen,Osmo E. O. Hormi J. Mater. Chem. 2012 22 22971
-
Hongliang Jiang,Yihua Zhu,Cheng Chen,Jianhua Shen,Hua Bao,Liming Peng,Xiaoling Yang,Chunzhong Li New J. Chem. 2012 36 1051
5-Aminoquinolin-8-olに関する追加情報
Introduction to 5-Aminoquinolin-8-ol (CAS No. 13207-66-4)
5-Aminoquinolin-8-ol, with the chemical formula C₉H₇NO₂ and CAS number 13207-66-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the quinoline family, which has long been recognized for its broad spectrum of biological activities. The presence of both amino and hydroxyl functional groups on the quinoline backbone makes it a versatile scaffold for drug design and development.
The compound 5-Aminoquinolin-8-ol has garnered attention due to its potential applications in the synthesis of bioactive molecules. Its structural features enable it to interact with various biological targets, making it a valuable intermediate in the creation of novel therapeutic agents. Recent advancements in chemical biology have highlighted its role in developing treatments for infectious diseases, particularly those caused by parasitic organisms.
In recent years, researchers have been exploring the pharmacological properties of 5-Aminoquinolin-8-ol as a precursor for antimalarial and antiparasitic drugs. The quinoline scaffold is well-documented for its efficacy against Plasmodium species, the causative agent of malaria. By modifying the 5-Aminoquinolin-8-ol structure, scientists aim to enhance its binding affinity and reduce resistance mechanisms observed in existing antimalarial therapies.
One of the most intriguing aspects of 5-Aminoquinolin-8-ol is its ability to serve as a building block for more complex molecules. For instance, derivatives of this compound have been investigated for their potential in inhibiting kinases and other enzymes involved in cancer pathways. The hydroxyl group at the 8-position provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
Recent studies have also demonstrated the compound's role in antimicrobial applications. The quinoline core exhibits potent activity against Gram-negative and Gram-positive bacteria, as well as fungi. This broad-spectrum activity makes 5-Aminoquinolin-8-ol a promising candidate for developing novel antibiotics, especially in light of the growing crisis of antibiotic resistance.
The synthesis of 5-Aminoquinolin-8-ol typically involves multi-step organic reactions, starting from readily available quinoline derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale pharmaceutical research. The compound's stability under various conditions also facilitates its use in industrial applications.
From a medicinal chemistry perspective, 5-Aminoquinolin-8-ol offers a unique platform for drug discovery. Its structural flexibility allows for the exploration of diverse pharmacophores, which can be optimized to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These attributes are crucial for developing drugs that can effectively reach their target sites within the body.
The growing interest in natural product-inspired drug design has also led to investigations into analogs of 5-Aminoquinolin-8-ol derived from plant extracts. By combining traditional knowledge with modern synthetic techniques, researchers aim to uncover new bioactive compounds with minimal side effects. This integrative approach underscores the importance of 5-Aminoquinolin-8-ol as a bridge between natural products and synthetic chemistry.
In conclusion, 5-Aminoquinolin-8-ol (CAS No. 13207-66-4) represents a cornerstone in pharmaceutical research due to its versatile structural framework and broad biological activities. Its role in developing antimalarial, anticancer, and antimicrobial agents highlights its significance in addressing global health challenges. As scientific understanding progresses, further exploration of this compound will undoubtedly yield innovative therapeutic solutions.
13207-66-4 (5-Aminoquinolin-8-ol) 関連製品
- 220844-65-5(8-Methoxyquinolin-4-amine)
- 68748-35-6(6-amino-8-Quinolinol)
- 1805538-83-3(3-(Difluoromethyl)-4-hydroxy-6-iodo-2-nitropyridine)
- 2727-68-6(2,2,2-trifluoro-N-(2-methylphenyl)acetamide)
- 1180016-06-1(1-4-(difluoromethoxy)-2-fluorophenylethan-1-one)
- 1361745-18-7(Methyl 5-amino-2-(2,4-dichlorophenyl)nicotinate)
- 1159978-35-4(2,6-Bis(4-fluorophenyl)isonicotinaldehyde)
- 62155-74-2(2-Propanone, 1-(2-methoxy-5-methylphenyl)-)
- 1803608-05-0(6-(bromomethyl)-5-oxaspiro2.4heptan-4-one)
- 786637-37-4(3-[(2-methoxyethyl)amino]-1λ?-thiolane-1,1-dione)

